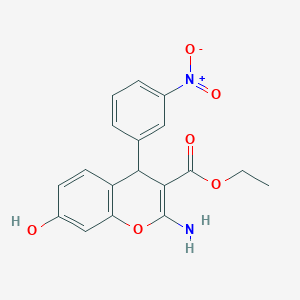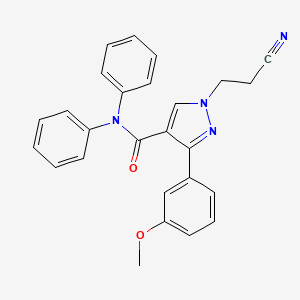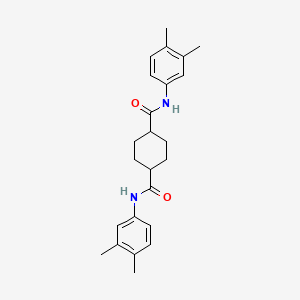![molecular formula C17H24N2O2 B5187666 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide](/img/structure/B5187666.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide, also known as JNJ-5207852, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the kappa opioid receptor (KOR). KORs are involved in the regulation of pain, stress, and mood, and their activation has been linked to the development of addiction and withdrawal symptoms.
Biochemical and physiological effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide has been shown to produce a range of biochemical and physiological effects, including the reduction of pain sensitivity, the attenuation of stress-induced behaviors, and the modulation of reward pathways in the brain. It has also been shown to have anxiolytic properties and to reduce the symptoms of withdrawal associated with opioid use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide has several advantages for use in laboratory experiments, including its high selectivity for KORs and its ability to cross the blood-brain barrier. However, its limited solubility in aqueous solutions and its potential for off-target effects must be taken into account when designing experiments.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide. These include investigating its potential use as a treatment for other conditions, such as depression and post-traumatic stress disorder, as well as further elucidating its mechanism of action and potential side effects. Additionally, the development of more potent and selective KOR antagonists could lead to the development of more effective therapies for addiction and pain management.
Métodos De Síntesis
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide involves the reaction of 3-isopropenylphenylacetic acid with isobutylamine, followed by the addition of morpholine and the subsequent formation of the carboxamide. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide has been extensively studied for its potential use as a therapeutic agent for a variety of conditions, including chronic pain, inflammation, and anxiety disorders. It has also been investigated as a potential treatment for addiction and withdrawal symptoms associated with opioid use.
Propiedades
IUPAC Name |
N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)14-6-5-7-15(12-14)17(3,4)18-16(20)19-8-10-21-11-9-19/h5-7,12H,1,8-11H2,2-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKXFGYQDUYYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)
![3-benzyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187610.png)
methyl]phosphonate](/img/structure/B5187615.png)

![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)
![3-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5187642.png)

![1-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanone](/img/structure/B5187651.png)

![(2R*,6R*)-2-allyl-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5187668.png)


![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)